molecular formula C11H10F3N3O2 B2917672 7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1784657-90-4

7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B2917672
CAS RN: 1784657-90-4
M. Wt: 273.215
InChI Key: ZBHHMNNWEKBXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . They are a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

Scientific Research Applications

Regioselective Synthesis and Applications

Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : The compound and its derivatives are integral to the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing their potential in creating biologically active molecules. One study detailed a method for synthesizing 1- and 4-substituted derivatives, emphasizing the compound's utility in generating a diverse chemical library with potential therapeutic applications (Drev et al., 2014).

Chemical Properties and Biological Activity

Synthetic Routes to Pyrazolo[1,5-a]pyrimidines : Innovative synthetic routes have been developed to explore the chemical properties of 7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives. These methods offer efficient access to compounds with potential biological activity, including antimicrobial and anti-inflammatory properties, by enabling the introduction of various functional groups (Jismy et al., 2018; Jismy et al., 2020).

Heterocyclic Chemistry Contributions

Development of Heterocyclic Compounds : Research has shown the compound's significance in heterocyclic chemistry, particularly in developing fused pyridine-4-carboxylic acids and other heterocyclic compounds. These findings underscore the chemical's versatility and its potential in creating molecules with diverse pharmacological activities (Volochnyuk et al., 2010).

Novel Synthesis Methods

Facile One-Step Synthesis Approaches : Efficient synthesis methodologies have been devised for the rapid production of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's role in simplifying the preparation of complex molecules. These methods highlight the compound's utility in streamlining synthetic processes for research and development purposes (Reddy et al., 2005).

properties

IUPAC Name

7-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-5(2)7-3-6(10(18)19)15-9-4-8(11(12,13)14)16-17(7)9/h3-5H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHHMNNWEKBXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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